2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Overview
Description
“2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid” is a chemical compound with the CAS Number: 25947-11-9 . It has a molecular weight of 204.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-5,11H, (H,12,15) (H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthetic Methodologies
One study focused on the synthesis of novel compounds through the Ugi four-component condensation reaction, employing 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid as a bifunctional starting material. This research led to the creation of a series of unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing the compound's utility in generating diverse chemical structures with potential biological activity (Ghandi, Zarezadeh, & Taheri, 2010).
Antimicrobial and Cytotoxicity Studies
Another area of research involves the modification of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives to study their antimicrobial activities and cytotoxic effects. This work led to the design and synthesis of new 3-isoxazoline substituted derivatives, demonstrating significant antimicrobial properties, which could be explored for pharmaceutical applications (Sridhara et al., 2011).
Catalysis and Chemical Processes
Research into catalytic processes has also been conducted, exploring the ketonization of carboxylic acids, including the use of acetic and isobutyric acids. This study aimed to understand the selectivity towards cross-ketonization products, providing insights into the optimization of catalytic reactions for the production of valuable chemical intermediates (Ignatchenko, Deraddo, Marino, & Mercado, 2015).
Material Science and Engineering
In material science, the employment of artificial amino acids like 2-amino-isobutyric acid in Cu(II) and Cu(II)/Ln(III) chemistry has led to the isolation of new heterometallic [Cu6Ln] clusters. These clusters showcase the potential of using 2-amino-isobutyric acid in the development of advanced materials with unique magnetic properties, opening avenues for applications in molecular magnetism and electronics (Sopasis et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)8-16-14(19)11-6-4-3-5-10(11)12(15-16)7-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCQJIITGFLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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